N-(3-bromophenyl)-2,3-dihydrothiophen-3-amine 1,1-dioxide
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Overview
Description
(3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine is an organic compound that features a brominated phenyl group and a thiophene ring with a sulfone group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine typically involves multi-step organic reactions. One common method starts with the bromination of phenylamine to introduce the bromine atom at the 3-position. This is followed by the formation of the thiophene ring through cyclization reactions. The sulfone group is introduced via oxidation reactions using reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, industrial methods may employ more cost-effective reagents and catalysts to reduce production costs.
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfone group back to a sulfide.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
Oxidation: Sulfonic acids.
Reduction: Thiophenes with sulfide groups.
Substitution: Various substituted phenyl-thiophenes.
Scientific Research Applications
(3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of (3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine involves its interaction with specific molecular targets. The bromine and sulfone groups play a crucial role in its reactivity and binding affinity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- (3-Chloro-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine
- (3-Fluoro-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine
- (3-Iodo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine
Uniqueness
(3-Bromo-phenyl)-(1,1-dioxo-2,3-dihydro-1H-1lambda6-thiophen-3-yl)-amine is unique due to the presence of the bromine atom, which can significantly influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atom’s size and electronegativity can affect the compound’s binding affinity and selectivity towards specific molecular targets.
Properties
Molecular Formula |
C10H10BrNO2S |
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Molecular Weight |
288.16 g/mol |
IUPAC Name |
N-(3-bromophenyl)-1,1-dioxo-2,3-dihydrothiophen-3-amine |
InChI |
InChI=1S/C10H10BrNO2S/c11-8-2-1-3-9(6-8)12-10-4-5-15(13,14)7-10/h1-6,10,12H,7H2 |
InChI Key |
KCSRQUMEQQIUGM-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C=CS1(=O)=O)NC2=CC(=CC=C2)Br |
Origin of Product |
United States |
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